molecular formula C20H20N2O4 B15044014 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B15044014
M. Wt: 352.4 g/mol
InChI Key: KOCZPIQFOPYEHN-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a complex organic compound that features a phthalimide core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves the reaction of phthalic anhydride with an appropriate amine. The reaction is carried out under reflux conditions in a suitable solvent such as 1,4-dioxane . The reaction mixture is then cooled, and the product is isolated by filtration and purification techniques such as recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phthalimide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The phthalimide core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity[3][3].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide apart from similar compounds is its unique combination of the phthalimide core with a methoxyphenyl group

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C20H20N2O4/c1-26-15-8-6-14(7-9-15)10-12-21-18(23)11-13-22-19(24)16-4-2-3-5-17(16)20(22)25/h2-9H,10-13H2,1H3,(H,21,23)

InChI Key

KOCZPIQFOPYEHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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